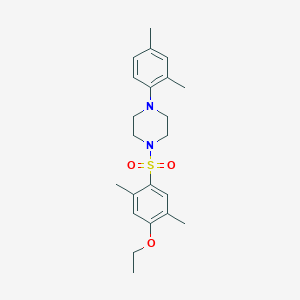
1-(2,4-Dimethylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine, also known as TCS-1102, is a chemical compound that belongs to the class of piperazines. It has been found to have potential therapeutic applications in various scientific research studies.
Applications De Recherche Scientifique
Discovery and Bioactivity of Bis(heteroaryl)piperazines
A study focused on the synthesis and evaluation of analogues related to piperazine compounds for their inhibition of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. This research highlighted the potential of bis(heteroaryl)piperazines (BHAPs) as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors, showcasing the importance of structural modifications for enhancing bioactivity (Romero et al., 1994).
Synthesis and Antimicrobial Activities
Another study elaborated on the synthesis of 1,2,4-triazole derivatives and their antimicrobial activities. These compounds were derived from various ester ethoxycarbonylhydrazones and primary amines, including modifications with piperazine, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Metabolic Pathway Investigation
The metabolic pathways of Lu AA21004, a novel antidepressant, were explored using human liver microsomes and recombinant enzymes. This study provides insight into the oxidative metabolism of piperazine derivatives, which could be crucial for understanding the metabolic fate and potential interactions of similar compounds (Hvenegaard et al., 2012).
Environment-Sensitive Fluorescent Ligands
Research on the synthesis of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives containing environment-sensitive fluorescent moieties explored their application as high-affinity ligands for 5-HT1A receptors. This indicates the potential of such compounds in visualizing receptors and understanding receptor-ligand interactions (Lacivita et al., 2009).
Anti-Cancer Activity of O-Arylated Diazeniumdiolates
A study on O(2)-arylated diazeniumdiolates, including compounds with piperazine structures, showed broad-spectrum anti-cancer activity in various rodent cancer models. This highlights the potential of these compounds in cancer treatment, demonstrating the significance of structural modification for therapeutic application (Keefer, 2010).
Propriétés
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(4-ethoxy-2,5-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-6-27-21-14-19(5)22(15-18(21)4)28(25,26)24-11-9-23(10-12-24)20-8-7-16(2)13-17(20)3/h7-8,13-15H,6,9-12H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWBFRPJVONOLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

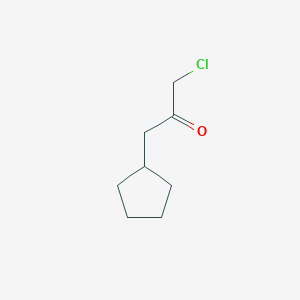
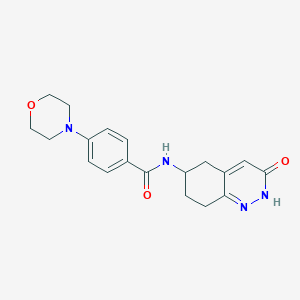
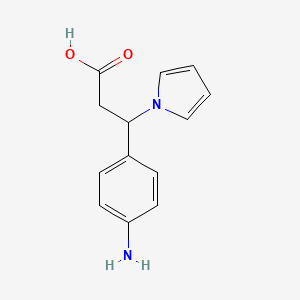
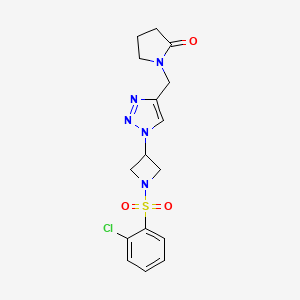
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2410074.png)
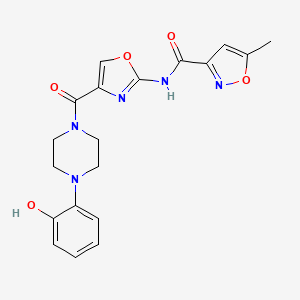
![3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine](/img/structure/B2410079.png)
![(3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}-1-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2410081.png)
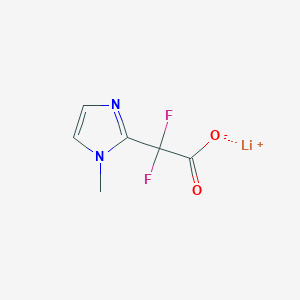
![3H-Benzimidazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2410083.png)
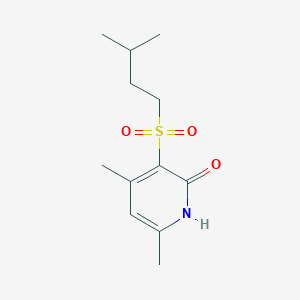
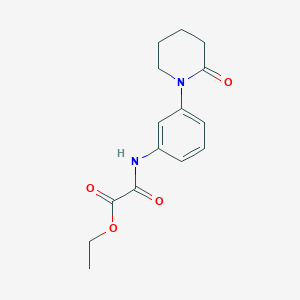
![N-([2,2'-bifuran]-5-ylmethyl)-3-bromobenzamide](/img/structure/B2410086.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone](/img/structure/B2410087.png)